Carbamoyl

Beschreibung

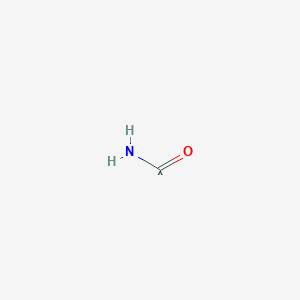

Structure

2D Structure

Eigenschaften

Molekularformel |

CH2NO |

|---|---|

Molekulargewicht |

44.033 g/mol |

InChI |

InChI=1S/CH2NO/c2-1-3/h(H2,2,3) |

InChI-Schlüssel |

KKFDJZZADQONDE-UHFFFAOYSA-N |

SMILES |

[C](=O)N |

Kanonische SMILES |

[C](=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Carbamoyl Group: A Comprehensive Technical Guide to its Resonance, Electronic Effects, and Implications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamoyl group, a fundamental functional moiety in organic chemistry, plays a pivotal role in the design and efficacy of numerous therapeutic agents. Its unique electronic properties, arising from a delicate interplay of resonance and inductive effects, govern its chemical reactivity, conformational preferences, and interactions with biological targets. This technical guide provides an in-depth analysis of the this compound group's electronic characteristics, supported by quantitative data, detailed experimental protocols, and visualizations of its role in key signaling pathways. Understanding these core principles is essential for the rational design of novel therapeutics and the optimization of existing drug candidates.

Electronic Effects of the this compound Group

The electronic behavior of the this compound group (-CONH₂) is characterized by a duality of effects: a resonance-donating (mesomeric) effect and an electron-withdrawing inductive effect. This combination dictates its overall influence on a molecule's properties.

Resonance Effect (+M)

The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, as depicted by its resonance structures. This delocalization imparts a partial double bond character to the C-N bond, which restricts free rotation.[1] This resonance effect increases electron density on the carbonyl oxygen and is a key feature in the stability and reactivity of carbamates.[2] Three primary resonance structures contribute to the overall hybrid of the carbamate moiety.[1][2]

Caption: Resonance structures of the this compound group.

This +M effect can increase the electron density of a conjugated system to which the this compound group is attached.

Inductive Effect (-I)

The electronegative oxygen and nitrogen atoms in the this compound group exert an electron-withdrawing inductive effect (-I) through the sigma bonds.[3] This effect polarizes the adjacent bonds, leading to a decrease in electron density on the neighboring atoms. The carbonyl group itself is strongly electron-withdrawing.[4] The overall electronic influence of the this compound group is a balance between its resonance-donating and inductively-withdrawing properties.

Quantitative Analysis of Electronic Effects

The electronic influence of a substituent can be quantified using Hammett and Taft constants, which are derived from the ionization of substituted benzoic acids and the hydrolysis of esters, respectively. These parameters are invaluable in quantitative structure-activity relationship (QSAR) studies.

| Parameter | Value | Description |

| σ_m_ | 0.31 | Hammett constant for a meta-substituent, reflecting the inductive effect.[5] |

| σ_p_ | - | Hammett constant for a para-substituent, reflecting both inductive and resonance effects. A value is not readily available, but the negative value for the related acetamido group (-0.06) suggests a net electron-donating character at the para position due to resonance.[5] |

| σ | - | Taft constant, quantifying the polar/inductive effect. While a specific value for -CONH₂ is not readily available, related amide and ester functionalities show positive σ values, indicating an electron-withdrawing inductive effect. |

Role in Drug Design and Action: The Case of Rivastigmine

The this compound group is a key structural motif in many approved drugs, including the anti-Alzheimer's agent, rivastigmine.[6] Rivastigmine is a carbamate inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][7]

Mechanism of Action and Signaling Pathway

In cholinergic synapses, acetylcholine is released into the synaptic cleft and binds to postsynaptic receptors to propagate a nerve impulse. AChE terminates this signal by hydrolyzing acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine. Rivastigmine acts as a "pseudo-irreversible" inhibitor of AChE.[1] The this compound group of rivastigmine is transferred to the serine residue in the active site of AChE, forming a carbamoylated enzyme that is slow to hydrolyze. This leads to a sustained increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.[1][8]

Caption: Cholinergic signaling and inhibition by rivastigmine.

Modulation of the α-Secretase Pathway

Beyond its role as a cholinesterase inhibitor, evidence suggests that rivastigmine can also modulate the processing of amyloid precursor protein (APP). It has been shown to promote the non-amyloidogenic α-secretase pathway, leading to an increase in the neuroprotective sAPPα fragment and a decrease in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[9] This is achieved by upregulating the levels of ADAM-9, -10, and -17, which are α-secretases.[9]

Caption: Modulation of APP processing by rivastigmine.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbamate Analysis

Objective: To characterize the structure and determine the syn/anti rotamer ratio of a carbamate derivative.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the carbamate compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent may influence the observed rotamer ratio.

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum at room temperature on a 400 MHz or higher spectrometer.

-

Key resonances to observe include the carbamate N-H proton, which will often show distinct signals for the syn and anti rotamers. The chemical shifts of protons adjacent to the this compound group will also be sensitive to the rotameric conformation.

-

Integrate the signals corresponding to the syn and anti rotamers to determine their relative populations.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The carbonyl carbon resonance is a key indicator of the electronic environment.

-

Other carbon signals in proximity to the this compound group may also show distinct chemical shifts for the different rotamers.

-

-

Variable Temperature (VT) NMR:

-

To study the dynamics of C-N bond rotation, acquire a series of ¹H NMR spectra at different temperatures (e.g., from -40 °C to 100 °C).

-

At lower temperatures, the exchange between rotamers may be slow on the NMR timescale, resulting in sharp, distinct signals for each rotamer.

-

As the temperature is increased, the rate of rotation increases, leading to broadening of the signals, which eventually coalesce into a single time-averaged signal at the coalescence temperature.

-

The energy barrier to rotation (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the rotamer signals.

-

X-ray Crystallography for a Carbamate-Containing Compound

Objective: To determine the precise three-dimensional atomic structure of a carbamate-containing molecule in the solid state.

Methodology:

-

Crystallization:

-

Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The choice of solvent system is critical and often requires extensive screening.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

-

The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are recorded by a detector.

-

-

Data Processing and Structure Solution:

-

The collected diffraction data are processed to yield a set of structure factors (|F_o_|).

-

The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

-

Structure Refinement:

-

An atomic model is built into the electron density map.

-

The model is refined using least-squares methods to minimize the difference between the observed structure factors (|F_o_|) and the calculated structure factors (|F_c_|) based on the atomic model.

-

The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry, and providing insights into intermolecular interactions in the crystal lattice.

-

Computational Chemistry Analysis of this compound Group Electronic Properties

Objective: To theoretically investigate the electronic properties, charge distribution, and conformational preferences of a this compound-containing molecule.

Methodology:

-

Model Building: Construct the 3D structure of the molecule of interest using a molecular modeling software package.

-

Conformational Search: Perform a conformational search to identify the low-energy conformers of the molecule, particularly focusing on the rotation around the C-N bond of the this compound group.

-

Geometry Optimization:

-

Perform geometry optimization of the identified conformers using an appropriate level of theory and basis set (e.g., Density Functional Theory (DFT) with B3LYP functional and a 6-31G* or larger basis set).

-

This will yield the minimum energy structures and their relative energies.

-

-

Electronic Property Calculations:

-

For the optimized geometries, perform single-point energy calculations to obtain various electronic properties.

-

Natural Bond Orbital (NBO) Analysis: To analyze the charge distribution, orbital interactions (e.g., n -> π* delocalization), and bond orders. This can provide a quantitative measure of the resonance effect.

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron-rich and electron-poor regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.

-

Calculation of Spectroscopic Properties: Predict NMR chemical shifts and vibrational frequencies to compare with experimental data.

-

Frontier Molecular Orbital (FMO) Analysis: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

-

Conclusion

The this compound group is a versatile and electronically complex functional group with profound implications in medicinal chemistry and drug development. Its characteristic resonance and inductive effects are not merely theoretical concepts but have tangible consequences for molecular structure, stability, and biological activity. A thorough understanding of these principles, aided by quantitative data and modern analytical and computational techniques, is indispensable for the continued development of innovative and effective carbamate-based therapeutics. This guide provides a foundational framework for researchers and professionals in the field to further explore and exploit the unique properties of this important chemical entity.

References

- 1. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hammett substituent constants [stenutz.eu]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rivastigmine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

The Carbamoyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbamoyl group, a deceptively simple functional moiety, has emerged as a critical structural and functional component in the design and development of a wide array of therapeutic agents. Its unique physicochemical properties, including its ability to act as a bioisostere for the amide bond and its capacity to engage in crucial hydrogen bonding interactions, have cemented its importance in medicinal chemistry. This technical guide provides a comprehensive overview of the this compound group, detailing its synthesis, physicochemical characteristics, and diverse roles in drug design. We will explore its application through detailed case studies of prominent this compound-containing drugs, complete with quantitative data, experimental protocols, and visualizations of their mechanisms of action.

Physicochemical Properties and Synthetic Strategies

The this compound group (R-NH-C(=O)-) is structurally a hybrid of an amide and an ester, bestowing upon it a unique combination of stability and reactivity.[1][2] It is a planar, resonance-stabilized functional group capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).[2][3] This dual hydrogen-bonding capability is a key determinant of its frequent involvement in drug-target interactions.

Compared to the amide bond, the this compound group often imparts improved metabolic stability, particularly against proteolytic cleavage, a significant advantage in the design of peptidomimetics.[3] Furthermore, the substitution on the nitrogen and oxygen atoms of the carbamate allows for fine-tuning of physicochemical properties such as lipophilicity, solubility, and membrane permeability, which are critical for optimizing the pharmacokinetic profile of a drug candidate.[2][3]

Synthetic Strategies:

The synthesis of carbamates can be broadly categorized into several approaches. A common method involves the reaction of an alcohol with an isocyanate. Alternatively, alcohols can be reacted with phosgene or a phosgene equivalent to form a chloroformate, which is then treated with an amine.[4] Due to the hazardous nature of phosgene, alternative methods are often preferred. One such method involves the use of this compound chlorides, which are synthesized by reacting an amine with phosgene or by the addition of hydrogen chloride to an isocyanate.[4] Another versatile approach is the use of 1,1'-carbonyldiimidazole (CDI) to activate an amine, forming a carbamoylimidazole intermediate that can then react with an alcohol.[5][6]

The this compound Group in Drug Design

The versatility of the this compound group is evident in its multifaceted roles in drug design, including its use as a bioisostere, a key pharmacophoric element, and a component of prodrugs.

Bioisosteric Replacement of the Amide Bond

The this compound group is widely recognized as a successful bioisostere for the amide bond.[3] Amide bonds are susceptible to enzymatic hydrolysis, which can lead to poor metabolic stability and short in-vivo half-lives of peptide-based drugs.[7] Replacing an amide with a carbamate can significantly enhance metabolic stability while preserving the key hydrogen bonding interactions necessary for biological activity.[8] This strategy has been instrumental in the development of peptidomimetics with improved pharmacokinetic profiles.

Direct Drug-Target Interactions

In many drugs, the this compound group is not merely a stable linker but an active participant in the binding to the biological target. The hydrogen bonding capacity of the this compound N-H and C=O groups allows for specific and strong interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor.[3]

Prodrug Strategies

The this compound moiety is a valuable tool in prodrug design.[1] By masking a hydroxyl or an amino group of a parent drug with a carbamate, it is possible to improve its oral bioavailability, increase its lipophilicity for better membrane permeability, or protect it from first-pass metabolism.[1] Once absorbed, the carbamate prodrug is designed to be cleaved by endogenous enzymes, such as esterases, to release the active parent drug.[1]

Case Studies of this compound-Containing Drugs

To illustrate the practical application of the this compound group in medicinal chemistry, we will now examine four approved drugs: Rivastigmine, Felbamate, Carisbamate, and Cenobamate.

Rivastigmine: A Dual Cholinesterase Inhibitor

Rivastigmine is a carbamate-based acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[9][10] Its mechanism of action involves the carbamoylation of the serine residue in the active site of these enzymes, leading to their reversible inhibition and a subsequent increase in the levels of the neurotransmitter acetylcholine in the brain.[10]

Quantitative Data for Rivastigmine

| Parameter | Value | Reference(s) |

| IC₅₀ (AChE) | 4.3 nM - 4.15 µM | [1][9][11] |

| IC₅₀ (BChE) | 16 - 238 nM | [1] |

| Oral Bioavailability (F) | ~36% (3 mg dose) | [10] |

| Tₘₐₓ (oral) | ~1 hour | [10] |

| Terminal Half-life (t₁/₂) | ~1.5 hours | [10] |

| Protein Binding | ~40% | [10] |

Experimental Protocols

Synthesis of Rivastigmine: A detailed synthetic route can be found in the literature, often involving the reaction of 3-aminophenol with N-ethyl-N-methylthis compound chloride in the presence of a base.

Acetylcholinesterase Inhibition Assay (Ellman's Method):

-

Prepare a solution of acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the test compound (Rivastigmine) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Initiate the reaction by adding acetylcholinesterase enzyme.

-

Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion, resulting from the reaction of DTNB with thiocholine (the product of acetylthiocholine hydrolysis), by measuring the absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC₅₀ value is determined by plotting the percent inhibition against a range of inhibitor concentrations.

Signaling Pathway

Felbamate: A Broad-Spectrum Anticonvulsant

Felbamate is an anticonvulsant medication used in the treatment of epilepsy.[12] Its mechanism of action is complex and not fully elucidated, but it is known to modulate the function of N-methyl-D-aspartate (NMDA) receptors and may also potentiate GABAergic neurotransmission.[12] The dicarbamate structure is central to its activity.

Quantitative Data for Felbamate

| Parameter | Value | Reference(s) |

| Oral Bioavailability (F) | >90% | [13] |

| Tₘₐₓ | 1-6 hours | [14] |

| Terminal Half-life (t₁/₂) | 20-23 hours | [13][15] |

| Apparent Oral Clearance (CL/F) | 2.43 L/hr | [13] |

| Apparent Volume of Distribution (Vd/F) | 51 L | [13] |

Experimental Protocols

Synthesis of Felbamate: Felbamate can be synthesized from 2-phenyl-1,3-propanediol by reaction with chlorosulfonyl isocyanate followed by hydrolysis, or via reaction with a cyanate and a strong acid.[12][16]

NMDA Receptor Modulation Assay:

-

Culture primary neurons or use cell lines expressing NMDA receptors.

-

Apply NMDA and a co-agonist (e.g., glycine) to elicit a response, typically measured as an increase in intracellular calcium using a fluorescent indicator (e.g., Fura-2) or as an inward current using patch-clamp electrophysiology.

-

Pre-incubate the cells with various concentrations of Felbamate before applying the agonists.

-

Measure the effect of Felbamate on the NMDA-induced response to determine its modulatory activity.

Signaling Pathway

Carisbamate: A Voltage-Gated Sodium Channel Inhibitor

Carisbamate is another this compound-containing compound that was investigated for the treatment of epilepsy.[6][13] Its primary mechanism of action is the inhibition of voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials.[2][17] By blocking these channels, carisbamate reduces neuronal excitability.

Quantitative Data for Carisbamate

| Parameter | Value | Reference(s) |

| IC₅₀ (rat Nav1.2) | 68 µM | [2][17] |

| Tₘₐₓ | 1-2 hours | [13] |

| Terminal Half-life (t₁/₂) | 11.5 - 12.8 hours | [13][17] |

| Apparent Oral Clearance (CL/F) | 35.1 - 41.4 ml/h/kg | [13][17] |

Experimental Protocols

Synthesis of Carisbamate: The synthesis of (R)-Carisbamate can be achieved through a multi-step process starting from 2-chlorophenol, involving the formation of a chiral epoxide, nucleophilic opening, and subsequent carbamoylation using an agent like trichloroacetyl isocyanate.[4]

Voltage-Gated Sodium Channel Assay (Patch-Clamp Electrophysiology):

-

Use whole-cell patch-clamp recordings on cells expressing the desired sodium channel subtype (e.g., Nav1.2).

-

Hold the cell membrane at a negative potential (e.g., -100 mV) and then apply a depolarizing voltage step to elicit a sodium current.

-

Perfuse the cells with different concentrations of Carisbamate and measure the reduction in the peak sodium current.

-

To assess use-dependent block, apply a train of depolarizing pulses and measure the progressive decline in the current amplitude in the presence of the compound.

-

Determine the IC₅₀ by plotting the fractional block of the current as a function of the drug concentration.

Signaling Pathway

Cenobamate: A Dual-Action Antiepileptic

Cenobamate is a newer antiepileptic drug that possesses a dual mechanism of action. It enhances the inhibitory effects of GABA by acting as a positive allosteric modulator of GABAA receptors at a non-benzodiazepine binding site, and it also inhibits the persistent sodium current.[7][18][19]

Quantitative Data for Cenobamate

| Parameter | Value | Reference(s) |

| EC₅₀ (GABA-induced current potentiation) | 42 - 194 µM | [19][20] |

| IC₅₀ (persistent sodium current) | ~59 µM | [20] |

| Oral Bioavailability (F) | ~88% | [13] |

| Tₘₐₓ | 1-4 hours | [13] |

| Terminal Half-life (t₁/₂) | 50-60 hours | [13] |

| Protein Binding | ~60% | [13] |

Experimental Protocols

Synthesis of Cenobamate: The synthesis of cenobamate involves several steps, typically starting from a substituted phenylacetic acid derivative, and includes the introduction of the this compound group at a later stage.

GABAA Receptor Positive Allosteric Modulator Assay (Two-Electrode Voltage Clamp):

-

Express the desired GABAA receptor subunits in Xenopus oocytes.

-

Use a two-electrode voltage clamp to hold the oocyte membrane potential at a fixed value (e.g., -70 mV).

-

Apply a low concentration of GABA to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with various concentrations of Cenobamate and measure the potentiation of the GABA-induced current.

-

Determine the EC₅₀ for potentiation by plotting the percentage increase in current against the Cenobamate concentration.

Signaling Pathway

Conclusion

The this compound group stands as a testament to the power of a single functional group to profoundly impact the field of medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and diverse roles in modulating biological activity have made it an indispensable tool for drug designers. The case studies of rivastigmine, felbamate, carisbamate, and cenobamate highlight the successful application of the this compound moiety in developing treatments for complex neurological disorders. As our understanding of drug-target interactions and metabolic pathways continues to grow, the strategic incorporation of the this compound group is poised to remain a key strategy in the quest for safer and more effective medicines.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. benchchem.com [benchchem.com]

- 5. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. vjneurology.com [vjneurology.com]

- 8. researchgate.net [researchgate.net]

- 9. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google Patents [patents.google.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. youtube.com [youtube.com]

- 15. Frontiers | Concerted suppressive effects of carisbamate, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents [frontiersin.org]

- 16. US7884227B2 - Felbamate with improved bulk density - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. ovid.com [ovid.com]

- 20. researchgate.net [researchgate.net]

The Carbamoyl Moiety: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The carbamoyl moiety, characterized by a carbonyl group attached to a nitrogen atom (-C(=O)N-), is a fundamental functional group in organic chemistry that has emerged as a privileged pharmacophore in modern drug design. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its conformational rigidity, and its metabolic stability, make it a versatile scaffold for interacting with a wide range of biological targets. This technical guide provides a comprehensive overview of the this compound moiety's role in medicinal chemistry, detailing its structural features, its incorporation into successful drug molecules, and the experimental methodologies used to synthesize and evaluate its therapeutic potential.

Physicochemical Properties and Role in Drug Design

The this compound group's utility as a pharmacophore stems from its distinct electronic and structural characteristics. It is a neutral, polar group capable of participating in strong hydrogen bonding interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.[1] The planar nature of the this compound unit, a result of resonance delocalization, imparts a degree of conformational constraint on the molecule, which can be advantageous for optimizing binding affinity and selectivity.[2]

In drug design, the this compound moiety is frequently employed as a bioisosteric replacement for the more labile amide or ester functionalities, offering enhanced metabolic stability against hydrolysis by proteases and esterases.[2][3] This increased stability often translates to improved pharmacokinetic profiles and longer duration of action in vivo. Furthermore, the this compound group is a key component in the design of prodrugs, where it can be used to mask polar functional groups to enhance membrane permeability and oral bioavailability.[1]

This compound-Containing Drugs: A Survey of Therapeutic Applications

The versatility of the this compound pharmacophore is evident in the diverse range of approved drugs that incorporate this moiety. From anticancer agents to treatments for neurodegenerative diseases and viral infections, the this compound group has proven to be a critical component for achieving therapeutic efficacy.

Kinase Inhibitors

A significant number of kinase inhibitors feature a this compound moiety, which often plays a crucial role in binding to the hinge region of the kinase domain.

-

Sorafenib: An oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The this compound urea linkage in sorafenib is essential for its potent inhibition of the Raf/MEK/ERK signaling pathway.[4][5]

Protease Inhibitors

The this compound group is a key structural feature in several HIV protease inhibitors, where it mimics a peptide bond and interacts with the enzyme's active site.

-

Darunavir: A second-generation HIV-1 protease inhibitor with high potency against both wild-type and multi-drug resistant viral strains. The carbamate group in darunavir forms critical hydrogen bonds with the backbone of the protease active site.[6][7]

Cholinesterase Inhibitors

Carbamate-based inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are used in the treatment of Alzheimer's and Parkinson's diseases.

-

Rivastigmine: A pseudo-irreversible inhibitor of both AChE and BuChE. The carbamate moiety of rivastigmine is transferred to the active site serine of the enzymes, leading to their inactivation.[6][8][9]

GPCR Ligands

The this compound group is also found in ligands that target G-protein coupled receptors (GPCRs).

-

Carbachol: A cholinergic agonist that acts on both muscarinic and nicotinic acetylcholine receptors. The this compound group contributes to its resistance to hydrolysis by cholinesterases.[10][11]

Other Therapeutic Areas

-

Cabotegravir: An integrase strand transfer inhibitor for the treatment of HIV-1 infection, featuring a this compound pyridone structure.[12][13]

-

Methocarbamol: A centrally acting muscle relaxant.[14]

-

Tirzepatide: A dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes and obesity, which contains a this compound group in its complex structure.[15]

Quantitative Pharmacological Data

The following table summarizes key pharmacological data for a selection of this compound-containing drugs, highlighting their potency against their respective targets.

| Drug | Target(s) | IC50 / Ki / Kd | Therapeutic Area |

| Sorafenib | B-Raf, VEGFR-2, PDGFR-β | B-Raf: 6 nM (IC50), VEGFR-2: 90 nM (IC50) | Oncology |

| Darunavir | HIV-1 Protease | 4.5 x 10⁻¹² M (Kd)[6] | Antiviral (HIV) |

| Rivastigmine | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | AChE: 4.4 µM (IC50), BuChE: 0.6 µM (IC50) | Neurodegenerative Disease |

| Avacopan | C5a receptor 1 (C5aR1) | < 5 nM (IC50)[12] | Autoimmune Disease |

| Cabotegravir | HIV Integrase | 2.2 nM (IC50) | Antiviral (HIV) |

Experimental Protocols

Synthesis of this compound-Containing Compounds: General Procedure for Sorafenib

This protocol describes a common synthetic route to Sorafenib, highlighting the formation of the critical urea (a dithis compound derivative) linkage.[5][7][16][17]

Step 1: Synthesis of Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate

-

To a solution of 4-chloro-3-(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of phenyl chloroformate at 0 °C.

-

Add a non-nucleophilic base, such as triethylamine, dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the phenyl carbamate intermediate.

Step 2: Synthesis of Sorafenib

-

In a reaction flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide and the phenyl carbamate intermediate from Step 1 in pyridine.[4]

-

Heat the reaction mixture to 80 °C and stir for 3 hours.[4]

-

Monitor the reaction by TLC.

-

Upon completion, remove the pyridine under vacuum.

-

Purify the crude product by column chromatography (dichloromethane/methanol) to afford Sorafenib.[4]

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of a this compound-containing kinase inhibitor using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[18][19][20][21]

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Dilute the target kinase and its specific substrate to their final concentrations in the kinase buffer.

-

Prepare a serial dilution of the test inhibitor in DMSO.

-

-

Assay Procedure:

-

In a 384-well plate, add the kinase, substrate, and inhibitor solutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Add the ADP-Glo™ reagent to deplete unused ATP.

-

Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vitro HIV-1 Protease Inhibition Assay

This protocol describes a FRET-based assay to determine the inhibitory activity of a this compound-containing compound against HIV-1 protease.[22][23][24][25][26]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).

-

Dilute recombinant HIV-1 protease in the assay buffer.

-

Prepare a solution of a FRET-based peptide substrate.

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted HIV-1 protease and the test inhibitor.

-

Pre-incubate at 37 °C for 15 minutes.

-

Initiate the reaction by adding the FRET substrate.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity in a kinetic mode at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm for 1-2 hours at 37 °C.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value from a dose-response curve.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding the mechanism of action and the development process of this compound-containing drugs.

Signaling Pathway of Sorafenib

Sorafenib exerts its anticancer effects by inhibiting multiple kinases in the Ras/Raf/MEK/ERK signaling pathway, which is a critical regulator of cell proliferation and survival.[27][28][29][30]

Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.

Signaling Pathway of a Muscarinic Agonist (Carbachol)

Carbachol, a this compound-containing cholinergic agonist, activates muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors that mediate various physiological responses through different G-protein subtypes.[31][32]

Caption: Simplified Gq-coupled signaling pathway activated by Carbachol.

General Experimental Workflow for Drug Discovery

The discovery and development of a novel this compound-containing drug follows a multi-step process from initial screening to preclinical evaluation.

Caption: A generalized workflow for the discovery and development of a new drug candidate.

Bioisosteric Replacements for the this compound Moiety

While the this compound group offers many advantages, in certain contexts, its properties may need to be fine-tuned to optimize a drug's profile. Bioisosteric replacement is a key strategy in medicinal chemistry to address issues such as potency, selectivity, and pharmacokinetics.[2][3][33][34][35][36][37][38][39]

| Bioisostere | Structure | Key Physicochemical Properties Comparison to this compound |

| Thioamide | -C(=S)N- | Weaker hydrogen bond acceptor, stronger hydrogen bond donor. Generally more lipophilic. |

| Urea | -N(H)C(=O)N(H)- | Additional hydrogen bond donor site. Can increase polarity. |

| Sulfonamide | -S(=O)₂N(H)- | Tetrahedral geometry. More acidic NH proton. Strong hydrogen bond acceptor. |

| 1,2,3-Triazole | (Heterocycle) | Aromatic, planar. Can act as a hydrogen bond acceptor. Metabolically very stable. |

| Oxadiazole | (Heterocycle) | Aromatic, planar. Hydrogen bond acceptor. Good metabolic stability. |

Conclusion

The this compound moiety continues to be a cornerstone of modern pharmacophore-based drug design. Its ability to form key interactions with biological targets, coupled with its favorable physicochemical and pharmacokinetic properties, has led to its inclusion in a wide array of successful therapeutic agents. A thorough understanding of its characteristics, synthetic accessibility, and potential for bioisosteric modification is essential for medicinal chemists aiming to develop the next generation of innovative medicines. This guide provides a foundational resource for researchers in this endeavor, summarizing the critical aspects of the this compound group as a powerful tool in the drug discovery arsenal.

References

- 1. youtube.com [youtube.com]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. tarjomefa.com [tarjomefa.com]

- 5. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]

- 7. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 8. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rivastigmine - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Carbachol? [synapse.patsnap.com]

- 11. Carbachol - Wikipedia [en.wikipedia.org]

- 12. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cabotegravir - Wikipedia [en.wikipedia.org]

- 14. drugs.com [drugs.com]

- 15. Tirzepatide - Wikipedia [en.wikipedia.org]

- 16. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]

- 17. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. protocols.io [protocols.io]

- 20. benchchem.com [benchchem.com]

- 21. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]

- 26. abcam.co.jp [abcam.co.jp]

- 27. researchgate.net [researchgate.net]

- 28. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 29. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 30. researchgate.net [researchgate.net]

- 31. Energetic requirement of carbachol-induced Ca2+ signaling in single mouse beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. hyphadiscovery.com [hyphadiscovery.com]

- 35. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 36. pubs.acs.org [pubs.acs.org]

- 37. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 38. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 39. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery of Carbamoyl-Containing Natural Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamoyl-containing natural products represent a diverse and significant class of bioactive molecules. The this compound group (-OCONH2), a functional moiety derived from carbamic acid, imparts unique physicochemical properties to these compounds, often contributing to their potent biological activities. These activities span a wide therapeutic spectrum, including anticancer, antifungal, antibacterial, and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery of this compound-containing natural products, from initial screening and isolation to structure elucidation and biological characterization. It is designed to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and pharmacology.

Biosynthesis of the this compound Moiety

The this compound group in natural products originates from this compound phosphate. The biosynthesis of this compound phosphate is a fundamental metabolic process. It is catalyzed by this compound phosphate synthetase (CPS), which utilizes bicarbonate, ammonia (or glutamine), and two molecules of ATP.[1][2] This essential precursor then enters various metabolic pathways, including the biosynthesis of arginine and pyrimidines, where carbamoyltransferases catalyze the transfer of the this compound group to a specific acceptor molecule.[3][4] Understanding the genetic basis of carbamoyltransferase enzymes is pivotal for the discovery of novel this compound-containing natural products through genome mining approaches.

Discovery Workflow: From Source to Pure Compound

The discovery of novel this compound-containing natural products is a multi-step process that integrates bioactivity screening, isolation, and structure elucidation. A typical workflow is outlined below.

Caption: A generalized workflow for the discovery of bioactive natural products.

Experimental Protocols

Protocol 1: Bioassay-Guided Isolation of this compound-Containing Alkaloids from Marine Sponges

This protocol provides a framework for the isolation of bioactive compounds from marine invertebrates, a rich source of novel natural products.[5][6][7]

1. Sample Collection and Extraction:

-

Collect marine sponge specimens (e.g., Agelas sp.) and freeze-dry them.

-

Grind the lyophilized sponge material to a fine powder.

-

Perform sequential extraction with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and finally methanol.

-

Concentrate each extract under reduced pressure to obtain crude extracts.

2. Bioactivity Screening:

-

Screen the crude extracts for a desired biological activity (e.g., antifungal, cytotoxic). For antifungal screening, a microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC).[8]

-

Select the most active extract for further fractionation.

3. Bioassay-Guided Fractionation:

-

Subject the active extract (e.g., the ethyl acetate extract) to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Test the resulting fractions for bioactivity.

-

Pool the active fractions and subject them to further separation using Sephadex LH-20 column chromatography, eluting with methanol.

-

Continue to track the bioactivity of the resulting fractions.

4. High-Performance Liquid Chromatography (HPLC) Purification:

-

Purify the active fractions from the Sephadex column using preparative reversed-phase HPLC (RP-HPLC).[2]

-

Use a C18 column with a gradient elution system, typically water and acetonitrile or methanol, often with a small percentage of a modifier like formic acid or trifluoroacetic acid.

-

Monitor the elution profile with a UV detector and collect the individual peaks.

-

Assess the purity of the isolated compounds by analytical HPLC.

Protocol 2: Genome Mining for Carbamoyltransferase Gene Clusters in Streptomyces

This protocol outlines a bioinformatics approach to identify potential biosynthetic gene clusters (BGCs) for this compound-containing natural products in actinomycetes.[2][9][10]

1. Genome Sequencing:

-

Isolate genomic DNA from a Streptomyces strain of interest.

-

Perform whole-genome sequencing using a next-generation sequencing platform.

-

Assemble the genome sequence to obtain a high-quality draft or complete genome.

2. BGC Identification with antiSMASH:

-

Submit the assembled genome sequence to the 'antibiotics & Secondary Metabolite Analysis Shell' (antiSMASH) web server or standalone version.[9]

-

antiSMASH will predict the locations of secondary metabolite BGCs within the genome.

3. Identification of Carbamoyltransferase Genes:

-

Analyze the antiSMASH output for BGCs containing genes annotated as "carbamoyltransferase" or similar designations (e.g., "N-carbamoyltransferase," "carbamoylphosphate synthase").

-

Examine the genomic neighborhood of the putative carbamoyltransferase gene to understand the overall architecture of the BGC and predict the potential class of natural product (e.g., polyketide, non-ribosomal peptide).

4. Heterologous Expression and Product Identification:

-

Clone the identified BGC into a suitable expression vector.

-

Introduce the vector into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.[11]

-

Cultivate the engineered host strain under conditions conducive to secondary metabolite production.

-

Analyze the culture extract by LC-MS/MS to detect the production of novel compounds corresponding to the expressed BGC.[12]

Protocol 3: In Vitro Enzyme Inhibition Assay

This protocol describes a general method for screening natural product extracts or pure compounds for enzyme inhibitory activity, which can be adapted for various this compound-containing inhibitors.[1][3][13][14]

1. Preparation of Reagents:

-

Prepare a stock solution of the target enzyme in a suitable buffer.

-

Prepare a stock solution of the enzyme's substrate.

-

Dissolve the natural product extracts or pure compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

2. Assay Procedure (96-well plate format):

-

In the wells of a microtiter plate, add the following in order:

-

Buffer

-

Test compound solution (at various concentrations) or solvent control.

-

Enzyme solution.

-

-

Pre-incubate the mixture for a defined period at a specific temperature.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

3. Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Structure Elucidation

The determination of the chemical structure of a novel this compound-containing natural product relies heavily on a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which can help to identify characteristic losses, such as the loss of the this compound group.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is essential for complete structure elucidation.

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Shows the number and types of carbon atoms. The carbonyl carbon of the this compound group typically resonates in the range of 150-160 ppm.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of the proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons, including the this compound carbonyl.

-

Quantitative Data on Bioactive this compound-Containing Natural Products

The following tables summarize the biological activities of selected this compound-containing natural products.

Table 1: Antifungal Activity of β-Carboline Derivatives

| Compound | Fungus | EC50 (mg/L) | Reference |

| T1 | Botrytis cinerea | 42.08 | [6] |

| T3 | Botrytis cinerea | 29.35 | [6] |

| T9 | Botrytis cinerea | 26.21 | [6] |

| T1 | Sclerotinia sclerotiorum | 44.65 | [6] |

| T3 | Sclerotinia sclerotiorum | 31.65 | [6] |

| T9 | Sclerotinia sclerotiorum | 54.42 | [6] |

| T11 | Sclerotinia sclerotiorum | 24.05 | [6] |

| F4 | Peronophythora litchii (in vivo curative) | 92.59% inhibition | [16] |

| F4 | Peronophythora litchii (in vivo protective) | 59.26% inhibition | [16] |

| F5 | Rhizoctonia solani | 53.35% inhibition | [16] |

| F16 | Oospora citriaurantii | 43.28% inhibition | [16] |

Table 2: Antibacterial Activity of this compound-Containing Compounds

| Compound | Bacteria | MIC (mg/mL) | Reference |

| O-aryl-carbamoyl-oxymino-fluorene derivatives | Various strains | 0.156 - 10 | [17] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 29213 | 0.03 | [18] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 6358 | 0.03 | [18] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. pyogenes ATCC 19615 | 0.04 | [18] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. epidermidis ATCC 12228 | 0.05 | [18] |

Table 3: Antitumor Activity of this compound-Containing Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| Agelasine B | MCF-7 (Breast) | 3.22 | [19] |

| Agelasine B | SKBr3 (Breast) | 2.99 | [19] |

| Agelasine B | PC-3 (Prostate) | 6.86 | [19] |

| CCRG 81045 | L1210 Leukemia (in vivo) | >235% increase in survival | [20] |

| CCRG 81045 | P388 Leukemia (in vivo) | 176% increase in survival | [20] |

Signaling Pathways and Logical Relationships

The biological activities of this compound-containing natural products are often attributed to their interaction with specific molecular targets and modulation of cellular signaling pathways.

Antifungal Mechanism of β-Carboline Alkaloids

Some β-carboline alkaloids have been shown to inhibit malate synthase, a key enzyme in the glyoxylate cycle of fungi, which is absent in humans, making it an attractive drug target.[21]

Caption: Inhibition of fungal growth by β-carboline alkaloids.

Anti-pulmonary Fibrosis Activity of β-Carboline Alkaloids

Certain β-carboline alkaloids isolated from a deep-sea fungus have demonstrated anti-pulmonary fibrosis activity by inhibiting the TGF-β/Smad signaling pathway, a key pathway in the pathogenesis of fibrosis.[22]

Caption: Inhibition of the TGF-β/Smad signaling pathway.

Conclusion

The discovery of this compound-containing natural products is a dynamic and promising area of research. The integration of traditional bioassay-guided isolation techniques with modern approaches such as genome mining is accelerating the identification of novel bioactive compounds. The detailed protocols, quantitative data, and pathway diagrams presented in this guide are intended to equip researchers with the knowledge and tools necessary to advance the exploration of this important class of natural products for the development of new therapeutics.

References

- 1. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays (2021) | Chintha Lankatillake | 52 Citations [scispace.com]

- 4. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 7. Biomaterials and Bioactive Natural Products from Marine Invertebrates: From Basic Research to Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]

- 11. Functional Genome Mining for Metabolites Encoded by Large Gene Clusters through Heterologous Expression of a Whole-Genome Bacterial Artificial Chromosome Library in Streptomyces spp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays | Semantic Scholar [semanticscholar.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Antitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. β-Carboline alkaloids from Galianthe ramosa inhibit malate synthase from Paracoccidioides spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Nitrogen Assimilation: A Technical Guide to Carbamoyl Phosphate Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carbamoyl phosphate is a critical metabolite, standing at the crossroads of nitrogen metabolism in most living organisms. It serves as an essential precursor for the biosynthesis of pyrimidines, arginine, and in terrestrial vertebrates, for the detoxification of ammonia via the urea cycle.[1][2] The synthesis of this high-energy molecule is catalyzed by a family of enzymes known as this compound phosphate synthetases (CPS), which are subject to intricate regulatory mechanisms. This technical guide provides an in-depth exploration of the this compound phosphate biosynthesis pathway, focusing on the structure, function, and regulation of the key enzymes involved. We present a compilation of quantitative data, detailed experimental protocols for studying this pathway, and visual representations of the core processes to serve as a comprehensive resource for researchers in the field.

Introduction to this compound Phosphate Synthetases

The synthesis of this compound phosphate from bicarbonate, a nitrogen source (ammonia or glutamine), and two molecules of ATP is a thermodynamically challenging reaction. This compound phosphate synthetases are complex enzymes that navigate this challenge through a multi-step catalytic process.[3] There are three main isoforms of CPS, distinguished by their nitrogen source, subcellular localization, and physiological role:

-

This compound Phosphate Synthetase I (CPS I): Located in the mitochondria of hepatocytes in ureotelic organisms, CPS I utilizes ammonia as its nitrogen donor and is the first and rate-limiting enzyme of the urea cycle.[4]

-

This compound Phosphate Synthetase II (CPS II): Found in the cytosol of most eukaryotes, CPS II uses glutamine as its nitrogen source and channels the produced this compound phosphate into the pyrimidine biosynthesis pathway.[5] In mammals, CPS II is part of a multifunctional protein called CAD (this compound-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase).

-

This compound Phosphate Synthetase III (CPS III): This isoform is found in some fish and invertebrates. Like CPS II, it uses glutamine as a nitrogen donor and is involved in arginine biosynthesis and, in some species, urea production.

The Catalytic Mechanism: A Journey Through a Molecular Tunnel

The enzymatic synthesis of this compound phosphate is a three-step process that occurs within distinct active sites of the enzyme.[3] These active sites are connected by a remarkable molecular tunnel, spanning nearly 100 Å, which serves to protect and channel the unstable reaction intermediates.[6]

The overall reaction is:

2 ATP + HCO₃⁻ + NH₃ (or Glutamine) → 2 ADP + Pi + this compound Phosphate

The three key steps are:

-

Phosphorylation of Bicarbonate: The first molecule of ATP is used to phosphorylate bicarbonate, forming carboxyphosphate and ADP.[3]

-

Nucleophilic Attack and Carbamate Formation: Ammonia (or ammonia derived from the hydrolysis of glutamine in CPS II and III) attacks carboxyphosphate to form carbamate, releasing inorganic phosphate.[3]

-

Phosphorylation of Carbamate: The second molecule of ATP is then used to phosphorylate carbamate, yielding the final product, this compound phosphate.[3]

Quantitative Insights: Enzyme Kinetics and Allosteric Regulation

The activity of this compound phosphate synthetases is tightly regulated to meet the metabolic needs of the cell. This regulation occurs at both the transcriptional level and, more acutely, through allosteric interactions with various effector molecules.

Michaelis-Menten Constants (Km) for Substrates

The affinity of CPS isozymes for their substrates is a key determinant of their catalytic efficiency. The following table summarizes reported Km values for the substrates of different CPS isozymes.

| Enzyme | Organism | Substrate | Km Value (mM) | Reference(s) |

| CPS I | Rat Liver (in situ) | NH₃ | 0.013 | [7] |

| CPS I | Rat Liver (purified) | NH₃ | 0.038 | [7] |

| CPS II | Mammalian | NH₃ (high ATP) | 0.166 | [8] |

| CPS II | Mammalian | NH₃ (low ATP) | 0.026 | [8] |

| CPS II | Mammalian | Bicarbonate | 1.4 | [8] |

| CPS | Saccharomyces cerevisiae | Glutamine | 0.5 | [9] |

| CPS | Saccharomyces cerevisiae | Bicarbonate | 3.0 | [9] |

Allosteric Regulation: A Symphony of Activators and Inhibitors

Allosteric regulation provides a rapid and sensitive mechanism for controlling this compound phosphate synthesis in response to cellular metabolic status.

-

N-acetylglutamate (NAG): This molecule is an obligate allosteric activator of CPS I.[10] Its presence is essential for the enzyme to adopt its active conformation. The synthetic analog N-carbamylglutamate (NCG) can also activate CPS I, albeit with a lower affinity.[11]

-

Ornithine and IMP: In E. coli, ornithine (a precursor in the arginine biosynthetic pathway) and inosine monophosphate (IMP) act as allosteric activators.[12] Ornithine is also reported to stimulate CPS in rat liver mitochondria.[13]

-

Uridine Triphosphate (UTP) and Uridine Monophosphate (UMP): UTP is a feedback inhibitor of CPS II, the end-product of the pyrimidine biosynthetic pathway.[5] In E. coli, UMP acts as an allosteric inhibitor.[12]

The following table summarizes the kinetic parameters for these allosteric effectors.

| Enzyme | Organism | Effector | Parameter | Value (mM) | Reference(s) |

| CPS I | Human | N-acetylglutamate (NAG) | Ka | 0.15 | [11] |

| CPS I | Human | N-carbamylglutamate (NCG) | Ka | 2.0 | [11] |

| CPS | Saccharomyces cerevisiae | UTP | Ki | 0.24 | [9] |

Signaling Pathways Regulating this compound Phosphate Synthesis

The activity of this compound phosphate synthetases is also modulated by upstream signaling cascades, integrating cellular signals with metabolic output.

MAPK Signaling and CPS II Regulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often activated by growth factors, plays a role in regulating de novo pyrimidine synthesis. Phosphorylation of the CAD protein (which contains CPS II) by MAP kinase leads to a loss of feedback inhibition by UTP and an increased sensitivity to activation by phosphoribosyl pyrophosphate (PRPP). These changes promote pyrimidine biosynthesis to support cell proliferation.

SIRT5-Mediated Deacetylation of CPS I

SIRT5, a mitochondrial sirtuin, has been identified as a key regulator of the urea cycle. It deacetylates and activates CPS I, thereby enhancing ammonia detoxification. This regulatory mechanism is particularly important during metabolic states such as fasting, where amino acid catabolism is increased.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound phosphate biosynthesis pathway.

Purification of Recombinant this compound Phosphate Synthetase

This protocol describes the purification of a histidine-tagged recombinant CPS from E. coli.

Workflow:

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) harboring a plasmid for His-tagged CPS.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

-

Dialysis Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol.

-

Ni-NTA affinity chromatography column.

-

Size-exclusion chromatography column (e.g., Superdex 200).

Procedure:

-

Expression: Inoculate a 1 L culture of LB medium with a single colony of the expression strain. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow for 4-6 hours at 25°C.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged CPS with 5 column volumes of Elution Buffer.

-

Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.

-

Size-Exclusion Chromatography: Further purify the protein by size-exclusion chromatography to remove aggregates and other impurities.

-

Analysis: Assess the purity of the final protein sample by SDS-PAGE and determine the concentration using a Bradford assay.

Coupled Spectrophotometric Assay for this compound Phosphate Synthetase Activity

This protocol describes a continuous coupled assay to measure the rate of this compound phosphate production. The formation of ADP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Workflow:

Materials:

-

Assay Buffer: 100 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 100 mM KCl.

-

Substrates: ATP, NaHCO₃, NH₄Cl (for CPS I) or L-glutamine (for CPS II/III).

-

Coupling System:

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

-

Purified CPS enzyme.

-

Spectrophotometer capable of reading at 340 nm with temperature control.

Procedure:

-

Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:

-

800 µL Assay Buffer

-

10 mM ATP

-

50 mM NaHCO₃

-

20 mM NH₄Cl or 10 mM L-glutamine

-

2 mM PEP

-

0.2 mM NADH

-

5 units of PK

-

10 units of LDH

-

-

Equilibration: Incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.

-

Initiation: Initiate the reaction by adding a small volume (e.g., 10-20 µL) of purified CPS enzyme.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculation: Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). Since the synthesis of one molecule of this compound phosphate produces two molecules of ADP, the rate of this compound phosphate formation is half the rate of NADH oxidation.

Site-Directed Mutagenesis of this compound Phosphate Synthetase

This protocol provides a general method for introducing point mutations into the CPS gene using PCR.

Materials:

-

Plasmid DNA containing the wild-type CPS gene.

-

Two complementary mutagenic primers containing the desired mutation.

-

High-fidelity DNA polymerase (e.g., PfuUltra).

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

Procedure:

-

Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C.[14]

-

PCR Amplification: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the mutation. A typical PCR cycle is: 95°C for 30s, followed by 18 cycles of 95°C for 30s, 55°C for 1 min, and 68°C for 1 min/kb of plasmid length.[15]

-

DpnI Digestion: Digest the PCR product with DpnI at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.[15]

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select for transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Conclusion and Future Directions

The this compound phosphate biosynthesis pathway represents a cornerstone of nitrogen metabolism, with its intricate regulation and complex enzymatic machinery. The study of this compound phosphate synthetases continues to be an active area of research, with significant implications for understanding metabolic diseases and for the development of novel therapeutic strategies. Future research will likely focus on further elucidating the complex allosteric networks that regulate CPS activity, the role of post-translational modifications in fine-tuning enzyme function, and the development of specific inhibitors or activators for therapeutic intervention. The experimental approaches outlined in this guide provide a robust framework for researchers to contribute to this exciting and important field.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. This compound phosphate synthetase - Wikipedia [en.wikipedia.org]

- 4. This compound phosphate synthetase I - Wikipedia [en.wikipedia.org]

- 5. This compound phosphate synthase II - Wikipedia [en.wikipedia.org]

- 6. Long-range allosteric transitions in this compound phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The apparent Km of ammonia for this compound phosphate synthetase (ammonia) in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of the mammalian this compound-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Allosteric control of the oligomerization of this compound phosphate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Does ornithine stimulate carbamoylphosphate synthetase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Site-Directed Mutagenesis [protocols.io]

- 15. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

A Technical Guide to Carbamoylating Agents for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of carbamoylating agents and their application in the synthesis of novel compounds. Carbamoylation, the introduction of a carbamoyl group (R₂NC(O)-), is a critical transformation in medicinal chemistry and drug development. The resulting carbamate and urea functionalities are prevalent in a wide array of approved therapeutic agents, serving as stable peptide bond surrogates, participating in crucial drug-target interactions, and improving pharmacokinetic properties.[1][2] This guide details the primary classes of carbamoylating agents, presents quantitative data for reaction efficiency, provides detailed experimental protocols for key methods, and illustrates relevant biological pathways and synthetic workflows.

Core Concepts and Agent Classes

Carbamoylation involves the reaction of a nucleophile, typically an alcohol or an amine, with a carbamoylating agent to form a carbamate or a urea, respectively. The choice of agent is critical and depends on factors such as substrate scope, reactivity, stability, and the desired reaction conditions. The most common classes of carbamoylating agents include isocyanates, this compound chlorides, and reagents for in situ this compound generation.

-

Isocyanates (R-N=C=O): These are highly reactive electrophiles that readily react with alcohols and amines to form carbamates and ureas.[3] Their high reactivity can be a disadvantage, leading to low selectivity and potential toxicity, necessitating careful handling.[4]

-

This compound Chlorides (R₂NCOCl): As acyl chlorides, these are potent carbamoylating agents. They are generally more stable than isocyanates but can be moisture-sensitive.[3][5] One-pot procedures that generate this compound chlorides in situ have been developed to avoid handling these sensitive reactants directly.[6][7]

-

Carbamoylimidazolium Salts: These salts are efficient, stable, and easy-to-handle carbamoylating reagents. They react with a broad range of nucleophiles under mild conditions, often producing high-purity products that do not require extensive purification.[8][9]

-

Transcarbamoylation Reagents: Methods such as tin-catalyzed transcarbamoylation use stable carbamate donors, like phenyl or methyl carbamate, to transfer a this compound group to an alcohol.[10][11] These methods are valued for their mild conditions and broad functional group tolerance.[4][12]

-

CO₂ and Urea as C1 Sources: Green chemistry approaches utilize carbon dioxide or urea as inexpensive and environmentally friendly this compound sources, often in conjunction with catalysts.[1][13]

A general diagram illustrating the primary carbamoylation pathways is shown below.

Data Presentation: Comparative Analysis of Methods

The selection of a carbamoylation method often depends on the desired yield and substrate compatibility. The following table summarizes reported yields for various key techniques, providing a basis for comparison.

| Carbamoylation Method | Substrate Type | Reagents/Catalyst | Yield Range (%) | Key Advantages |

| Isocyanate Reaction | Primary & Secondary Amines | Isocyanate | >90 | Rapid, high-yielding, no base required.[3][14] |

| Tin-Catalyzed Transcarbamoylation | Primary & Secondary Alcohols | Dibutyltin maleate, Phenyl carbamate | >90 | High yields for alcohols, tolerates various functional groups.[10][15] |

| Acid-Promoted C-H Carbamoylation | Quinoxalin-2(1H)-ones | Perchloric acid, Isocyanide | 78-92 | Metal-free, uses water as a solvent.[15] |

| In Situ this compound Chloride | Phenols, Amines | Triphosgene, Pyridine | up to 99 | Avoids handling of sensitive this compound chlorides.[6] |

| Carbamoylimidazolium Salts | Amines, Thiols, Alcohols | Carbamoylimidazolium salts | High (often >90) | Broad nucleophile scope, high purity products without chromatography.[5][15] |

| Photoredox-Catalyzed | Heterocycles | Ir-based photocatalyst, Oxamic acid | 55-89 | Mild reaction conditions for functionalizing complex heterocycles.[15] |

| Indium Triflate-Catalyzed | Alcohols & Amines | Indium triflate, Urea | Good to Excellent | Utilizes eco-friendly urea as the this compound source.[15] |

Biological Significance: The Protein Carbamoylation Pathway

In biological systems, carbamoylation is a non-enzymatic post-translational modification where isocyanic acid reacts with free amino groups on proteins, particularly the ε-amino group of lysine residues.[1][16] This process is clinically significant, especially in chronic kidney disease (CKD), where elevated urea levels lead to an increase in isocyanic acid concentration.[17][18] Protein carbamoylation can alter protein structure and function, contributing to the pathophysiology of atherosclerosis, renal fibrosis, and immune dysfunction.[16][19]

Experimental Protocols

Detailed methodologies for key carbamoylation techniques are provided below. These protocols are adapted from published literature and represent robust methods for the synthesis of carbamates and ureas.

Protocol 1: Synthesis of Ureas from Isocyanates[14]

This protocol describes the straightforward reaction between an isocyanate and a primary amine to yield a substituted urea.

-

Materials:

-

Amine (e.g., p-toluidine, 1.0 eq)

-

Isocyanate (e.g., 2-thienyl isocyanate, 1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, ice bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the isocyanate (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-